molecular formula C6H14ClNO B13462326 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B13462326
M. Wt: 151.63 g/mol
InChI Key: MBBJHRNYIWGBHZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cbz-Amino-2-methylaminoethane hydrochloride
  • N-Methyl-2-phenoxyethanamine
  • N-Methylphenethylamine

Uniqueness

2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7-6(4-8)5-2-3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

MBBJHRNYIWGBHZ-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1CC1.Cl

Origin of Product

United States

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